Venetoclax (ABT-199; CAS: 1257044-40-8) is a highly potent, first-in-class BH3-mimetic and selective B-cell lymphoma 2 (BCL-2) inhibitor utilized extensively in oncology research and drug development[1]. Unlike earlier generation pan-BCL inhibitors, Venetoclax was specifically engineered to isolate BCL-2 inhibition from BCL-XL and BCL-W pathways [1]. For procurement and laboratory selection, its value lies in its extreme target selectivity and its well-documented Biopharmaceutics Classification System (BCS) Class IV physicochemical profile, making it the definitive benchmark compound for BCL-2 dependent apoptotic pathway deconvolution and preclinical hematological malignancy modeling.
Pathway study fit
BCL-2 pathway inhibition with high isoform selectivity over BCL-xL and BCL-w
Apoptosis research context
Engineered platelet-sparing profile avoids BCL-xL-mediated platelet toxicity in model systems
Disease-model relevance
Supports studies in BCL-2-dependent hematologic malignancy models including CLL and AML
Substituting Venetoclax with earlier generation analogs like Navitoclax (ABT-263) or ABT-737 introduces critical experimental confounders that compromise both in vitro and in vivo data[1]. Navitoclax functions as a dual BCL-2/BCL-XL inhibitor; in animal models, this lack of selectivity triggers rapid, dose-dependent thrombocytopenia due to the reliance of platelets on BCL-XL for survival, severely limiting achievable dosing windows [1]. Furthermore, from a processability standpoint, Venetoclax exhibits extremely poor aqueous solubility (< 4 ng/mL crystalline), meaning generic aqueous dosing protocols used for more soluble analogs will result in precipitation and failed exposure . Procurement of Venetoclax must therefore be paired with specific lipid-based or co-solvent excipients (such as Phosal 50 PG or PEG400) to ensure reproducible in vivo delivery .
Target
VenetoclaxSubstitute
Navitoclax (ABT-263)Dual BCL-2/BCL-xL inhibition may introduce platelet toxicity endpoints not present with BCL-2-selective inhibition, altering model tolerability and survival readouts.
Target
VenetoclaxSubstitute
S55746 (BCL201)Lower binding affinity and narrower selectivity window may require higher concentrations, potentially shifting target engagement and apoptosis threshold interpretation.
Venetoclax demonstrates profound selectivity for BCL-2 over BCL-XL in cell-free binding assays, a critical differentiation from its predecessor Navitoclax [1]. While Navitoclax binds both targets with sub-nanomolar affinity (Ki ≤ 1 nM for BCL-2 and ≤ 0.5 nM for BCL-XL), Venetoclax achieves a Ki of < 0.01 nM for BCL-2 while maintaining a Ki of > 48 nM for BCL-XL[1]. This >4800-fold selectivity window ensures that biochemical assays utilizing Venetoclax strictly measure BCL-2-mediated events .
| Evidence Dimension | Binding Affinity (Ki) |
| Target Compound Data | Venetoclax: Ki < 0.01 nM (BCL-2), > 48 nM (BCL-XL) |
| Comparator Or Baseline | Navitoclax: Ki ≤ 1 nM (BCL-2), ≤ 0.5 nM (BCL-XL) |
| Quantified Difference | >4800-fold selectivity for Venetoclax vs. ~1:1 dual affinity for Navitoclax |
| Conditions | Cell-free fluorescence polarization binding assay |
Procuring Venetoclax is essential for isolating BCL-2 specific mechanisms in structural and biochemical assays without BCL-XL off-target interference.
Supports BCL-2-specific apoptosis pathway interpretation
Cell-free binding assay; navitoclax inhibits all three proteins at comparable sub-nM levels
The biochemical selectivity of Venetoclax translates directly into functional cellular assays, allowing researchers to distinguish between BCL-2 and BCL-XL dependent cell lines [1]. In BCL-2-dependent RS4;11 acute lymphoblastic leukemia cells, Venetoclax exhibits an EC50 of 8 nM[1]. In stark contrast, in BCL-XL-dependent H146 small cell lung cancer cells, the EC50 drops to 4.3 µM (4300 nM) [1]. Navitoclax, conversely, remains highly potent across both cell lines, failing to differentiate the underlying apoptotic dependencies.
| Evidence Dimension | Cellular Cytotoxicity (EC50) |
| Target Compound Data | Venetoclax: 8 nM (RS4;11) vs. 4300 nM (H146) |
| Comparator Or Baseline | Navitoclax: High potency in both RS4;11 and H146 |
| Quantified Difference | ~537-fold differential cytotoxicity window for Venetoclax between cell lines |
| Conditions | In vitro cell viability assays (RS4;11 vs. H146) |
This differential potency allows researchers to definitively map apoptotic dependencies in diverse cancer cell panels.
Higher target engagement may support lower effective concentrations in BCL-2-dependent models
Data from respective datasheets; cell-free competitive binding assay
The most critical procurement differentiator for in vivo studies is the elimination of dose-limiting thrombocytopenia [1]. Navitoclax induces rapid, severe platelet destruction due to on-target BCL-XL inhibition in platelets [1]. Venetoclax, by sparing BCL-XL, maintains normal platelet counts in murine models even at high efficacious doses (e.g., 100 mg/kg/day), allowing for sustained therapeutic exposure without premature study termination due to toxicity[1].
| Evidence Dimension | In Vivo Platelet Toxicity |
| Target Compound Data | Venetoclax: Spares platelets, no dose-limiting thrombocytopenia |
| Comparator Or Baseline | Navitoclax: Induces rapid, dose-dependent thrombocytopenia |
| Quantified Difference | Elimination of on-target platelet toxicity |
| Conditions | In vivo murine dosing models |
Enables sustained, high-dose efficacy studies in animal models without the confounding variable of fatal platelet depletion.
Model-response context: BCL-2 selectivity provides advantage in MLL-rearranged leukemia where BCL-2 is dominant dependency
Patient-derived xenograft models, monotherapy; reported in Khaw SL et al. Blood 2016
Venetoclax is a BCS Class IV compound with crystalline aqueous solubility of < 4 ng/mL, requiring specific formulation strategies for in vivo gavage . Unlike more soluble compounds that can utilize standard aqueous buffers, Venetoclax requires complex co-solvent systems, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, to achieve a stable 2.5 mg/mL suspension, or lipid-based vehicles like 60% Phosal 50 PG / 30% PEG400 / 10% Ethanol for higher concentrations.
| Evidence Dimension | Aqueous Solubility and Vehicle Requirement |
| Target Compound Data | Venetoclax: < 4 ng/mL (aqueous); requires complex co-solvents (e.g., PEG300/Tween-80/DMSO) |
| Comparator Or Baseline | Standard aqueous laboratory vehicles |
| Quantified Difference | Complete precipitation in standard buffers vs. successful dissolution in specific lipid/PEG mixtures |
| Conditions | Preclinical oral gavage formulation preparation |
Dictates the necessary procurement of specialized excipients and strict adherence to co-solvent protocols for successful animal dosing.
Tolerability endpoint context: platelet-sparing profile supports longer-duration in vivo studies without confounding thrombocytopenia
Phase 1/2 clinical observations in CLL and lymphoid malignancies; BCL-xL inhibition is primary driver of platelet loss
Venetoclax is the required BCL-2 inhibitor for murine xenograft models (e.g., NSG mice with RS4;11 or LOUCY cell lines) where sustained target inhibition is necessary[1]. Its platelet-sparing profile allows researchers to administer continuous daily doses (e.g., 100 mg/kg) without the dose-limiting thrombocytopenia that confounds studies using dual BCL-2/BCL-XL inhibitors [1].
Due to its >4800-fold selectivity for BCL-2 over BCL-XL, Venetoclax is the benchmark probe for in vitro screening [1]. It is specifically utilized in comparative viability assays (e.g., against RS4;11 vs. H146 cell lines) to map whether a novel cancer phenotype or drug resistance mechanism is driven by BCL-2 or BCL-XL dependency [1].
As a classic BCS Class IV molecule with extremely low aqueous solubility (< 4 ng/mL), Venetoclax serves as an ideal industrial benchmark for testing novel drug delivery systems . Formulation scientists procure Venetoclax to validate the performance of amorphous solid dispersions, lipid-based nanocarriers, and supersaturating drug delivery technologies designed to enhance gastrointestinal absorption.